7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL
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Overview
Description
7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (such as potassium carbonate), and an organoboron compound . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 7-{[(4-Methyl-2-pyridinyl)amino][4-(trifluoromethyl)phenyl]methyl}-8-quinolinol
- Quinolinyl-pyrazoles
Uniqueness
7-[(3-Fluorophenyl)[(4-methylpyridin-2-YL)amino]methyl]quinolin-8-OL is unique due to its specific structural features, such as the presence of a fluorophenyl group and a methylpyridinyl group. These features may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H18FN3O |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-[(3-fluorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H18FN3O/c1-14-9-11-24-19(12-14)26-20(16-4-2-6-17(23)13-16)18-8-7-15-5-3-10-25-21(15)22(18)27/h2-13,20,27H,1H3,(H,24,26) |
InChI Key |
OTFQEKBHSZDRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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